molecular formula C18H18ClN3O2S B5071371 N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide

N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide

Cat. No.: B5071371
M. Wt: 375.9 g/mol
InChI Key: OWCBCJPMWPENSH-UHFFFAOYSA-N
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Description

The compound “N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide” is an organic compound containing a benzamide group, a carbonothioyl group, and a butyrylamino group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzamide and carbonothioyl groups are likely to contribute to the compound’s overall polarity and could influence its solubility and reactivity .


Physical and Chemical Properties Analysis

Based on its functional groups, this compound is likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the benzamide and carbonothioyl groups could also influence its melting point, boiling point, and refractive index .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Properties

IUPAC Name

N-[[3-(butanoylamino)phenyl]carbamothioyl]-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-2-5-16(23)20-14-8-4-9-15(11-14)21-18(25)22-17(24)12-6-3-7-13(19)10-12/h3-4,6-11H,2,5H2,1H3,(H,20,23)(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCBCJPMWPENSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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